REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:17]=[N:16][C:7]2[N:8]([CH3:15])[C:9](=[O:14])[N:10]([CH3:13])[C:11](=[O:12])[C:6]=2[CH:5]=1)([O-])=O.C>CO.[Pd]>[NH2:1][C:4]1[CH:17]=[N:16][C:7]2[N:8]([CH3:15])[C:9](=[O:14])[N:10]([CH3:13])[C:11](=[O:12])[C:6]=2[CH:5]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(N(C(N(C2=O)C)=O)C)N=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.05 g | |
YIELD: PERCENTYIELD | 71.6% | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |